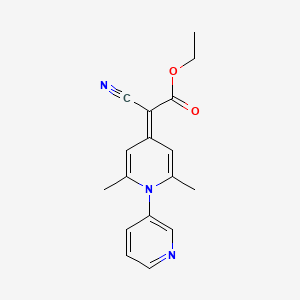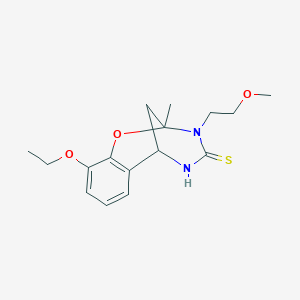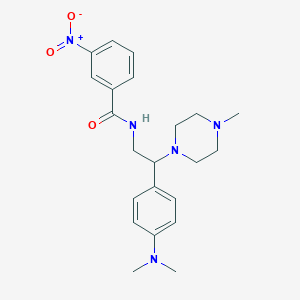
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-tetrazole-5-thiol is a heterocyclic compound with the empirical formula C7H6N4S . It’s used as a building block in various chemical reactions .
Synthesis Analysis
This compound has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . It was also used in the synthesis of metalated tetradecyl sulfone .Molecular Structure Analysis
The molecular weight of 1-Phenyl-1H-tetrazole-5-thiol is 178.21 . Its structure can be represented by the SMILES string Sc1nnnn1-c2ccccc2 .Chemical Reactions Analysis
1-Phenyl-1H-tetrazole-5-thiol is an effective inhibitor of aluminum corrosion in 1M HCl solution .Physical And Chemical Properties Analysis
This compound is a powder that decomposes at 145 °C . It is soluble in ethanol .Aplicaciones Científicas De Investigación
Hydrogel Formation and Morphology Tuning
Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator explores how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with gel properties dependent on the anion identity. This research highlights the potential for tuning physical properties of gels through anionic interactions, which could be relevant for similar compounds like the one (Lloyd & Steed, 2011).
Microwave-Assisted Synthesis
A New Convenient Way to Synthesize 1,3,4‐Thiadiazol‐2‐yl Urea Derivatives Under Microwave Irradiation demonstrates an efficient microwave-assisted synthesis method for urea derivatives. This method could offer a faster, more efficient route for synthesizing compounds with similar structures, potentially aiding in the discovery of new materials or pharmaceuticals (Li & Chen, 2008).
Sensor Applications
Ytterbium-Selective Polymeric Membrane Electrode Based on Substituted Urea and Thiourea as a Suitable Carrier discusses the development of ytterbium ion-selective sensors using substituted ureas. This research indicates the potential of urea derivatives in creating selective ion sensors, which could be adapted for environmental monitoring or analytical chemistry applications (Singh, Jain, & Mehtab, 2007).
Chemical Structure and Molecular Interaction Studies
Non-Racemic Atropisomeric (Thio)Ureas as Neutral Enantioselective Anion Receptors for Amino-Acid Derivatives explores the binding properties of urea derivatives with amino acid salts, providing insights into their potential as enantioselective receptors. This could have implications in chiral separation technologies or in the development of sensors (Roussel et al., 2006).
Cytokinin-Like Activity in Plant Biology
Urea Derivatives on the Move Cytokinin-Like Activity and Adventitious Rooting Enhancement Depend on Chemical Structure
reviews the role of urea derivatives as cytokinins in plant biology, highlighting their use in enhancing plant growth and development. This suggests potential agricultural applications for structurally related urea compounds (Ricci & Bertoletti, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFVYCZDDDKYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2935741.png)
![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)

![3-[3,4-Dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide](/img/structure/B2935744.png)
![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)

![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935752.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)

![6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935758.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)